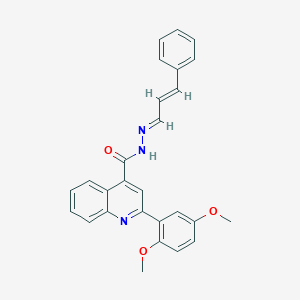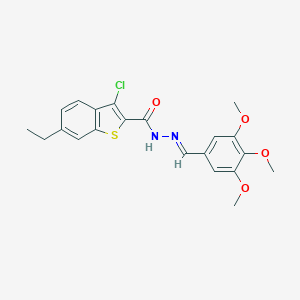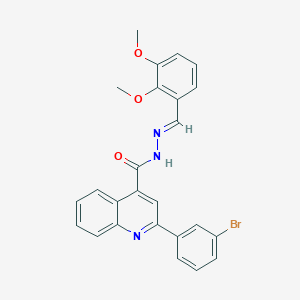![molecular formula C22H15Cl2N3O2S B446265 N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE](/img/structure/B446265.png)
N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE is a complex organic compound with a molecular formula of C22H15Cl2N3O2S and a molecular weight of 456.34 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in ethanol to form 2-aminothiazole.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride can react with the 2-aminothiazole derivative in the presence of a base like sodium hydride.
Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with 2,5-dichlorobenzaldehyde under acidic conditions to form the imine.
Addition of the Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl and dichlorophenyl groups suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and reactive functional groups.
作用機序
The mechanism of action of N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membranes. The nitrophenyl group could facilitate binding to specific proteins, while the thiazole ring might interact with nucleic acids or other cellular components.
類似化合物との比較
Similar Compounds
2-Amino-5-benzyl-1,3-thiazole: Lacks the dichlorophenyl and nitrophenyl groups, making it less versatile in terms of chemical reactivity.
4-Nitrophenyl-2-aminothiazole:
2,5-Dichlorophenyl-1,3-thiazole: Contains the dichlorophenyl group but lacks the benzyl and nitrophenyl groups, reducing its biological activity.
Uniqueness
N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitrophenyl, dichlorophenyl) and electron-donating (benzyl) groups allows for fine-tuning of its chemical properties and interactions with biological targets.
特性
分子式 |
C22H15Cl2N3O2S |
|---|---|
分子量 |
456.3g/mol |
IUPAC名 |
3-benzyl-N-(2,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H15Cl2N3O2S/c23-17-8-11-19(24)20(12-17)25-22-26(13-15-4-2-1-3-5-15)21(14-30-22)16-6-9-18(10-7-16)27(28)29/h1-12,14H,13H2 |
InChIキー |
IQTDOXLJXHLJSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-adamantyl)-4-[(4-ethylphenoxy)methyl]-N-methylbenzamide](/img/structure/B446184.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-1-naphthohydrazide](/img/structure/B446185.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446187.png)

![2-[(5-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B446189.png)
![N~1~-ETHYL-4-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B446190.png)

![5-[2-(1-Adamantylacetyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B446192.png)

![5-[(2,4-dichlorophenoxy)methyl]-N'-(3-methoxybenzylidene)-2-furohydrazide](/img/structure/B446196.png)
![N-{3-[(1E)-1-{2-[(2,3-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-2-methylfuran-3-carboxamide](/img/structure/B446197.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-3,4-dichloro-1-benzothiophene-2-carbohydrazide](/img/structure/B446203.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446204.png)
